3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core. This compound features a bromine atom at the 3-position, a methyl group at the 2-position, and a trifluoromethyl group at the 7-position. Its unique structure contributes to its diverse applications in medicinal chemistry, materials science, and agrochemicals. The compound's chemical formula is with a molecular weight of 296.09 g/mol.
This compound is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is particularly significant in the field of medicinal chemistry for its potential as a building block in the synthesis of biologically active molecules. The compound can be sourced from various chemical suppliers specializing in research chemicals.
The synthesis of 3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves several key reactions:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and catalyst concentration to optimize yield and purity. For example, using tetrahydrofuran as a solvent can improve solubility and reaction rates during cyclization processes .
The molecular structure of 3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine includes:
Key structural data includes:
3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine participates in various chemical reactions:
Common reagents used include palladium catalysts and bases like potassium carbonate. Reaction conditions such as temperature and time are critical for achieving desired product yields.
The mechanism of action for 3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves interactions with specific biological targets such as enzymes or receptors:
Research indicates that derivatives of this compound exhibit cytotoxic activities against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cells .
Key physical properties include:
Chemical properties include:
Relevant data from studies shows that the compound maintains stability across various pH levels but may degrade under extreme conditions .
3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several applications:
Regioselective bromination at the C3 position of the pyrazolo[1,5-a]pyrimidine scaffold is a critical step for synthesizing the target compound. This position exhibits heightened electron density due to the fused heterocyclic system, enabling electrophilic aromatic substitution. N-Bromosuccinimide (NBS) emerges as the predominant reagent, achieving high C3 selectivity under mild conditions (0–25°C) in anhydrous dimethylformamide or dichloromethane. The reaction typically completes within 2–4 hours, yielding 3-bromo intermediates with >90% regioselectivity [9]. Alternative brominating agents like bromine or bromonium sources often result in lower selectivity and undesirable di- or polybrominated byproducts. The bromine atom’s strategic placement facilitates subsequent cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, which are essential for structural diversification [9]. Recent studies indicate that electron-donating substituents at C2 (e.g., methyl groups) enhance bromination kinetics at C3 by increasing nucleophilicity, while steric effects minimally influence selectivity due to the planar scaffold geometry [6] [9].
Table 1: Comparison of Brominating Agents for Pyrazolo[1,5-a]pyrimidine Functionalization
Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | C3 Selectivity (%) |
---|---|---|---|---|
NBS | DMF | 0–25 | 2–4 | >90 |
Bromine | DCM | 25 | 1 | 40–60 |
CuBr₂ | Acetonitrile | 80 | 6 | 70–75 |
Copper-mediated sequential iodination and trifluoromethylation enables efficient installation of the C7-trifluoromethyl group. The protocol initiates with electrophilic iodination using N-Iodosuccinimide (NIS) in acetonitrile at 60°C, generating 3-bromo-7-iodo intermediates in >85% yield. This step is regioselective due to the inherent electrophilic preference for the pyrimidine ring’s C7 position . Subsequent trifluoromethylation employs methyl fluorosulfonyldifluoroacetate (MFSDA, Chen’s reagent) with catalytic copper(I) iodide (5–10 mol%) and 1,10-phenanthroline as a ligand. Key advantages include MFSDA’s cost-effectiveness and stability compared to gaseous trifluoromethylation reagents . The reaction proceeds optimally in dimethylformamide at 100°C for 12 hours, achieving 70–85% yields. Halogen reactivity follows the order I > Br > Cl, making the iodo intermediate ideal for this transformation . Microwave irradiation further enhances efficiency, reducing reaction times to <1 hour while maintaining yields . This method circumvents multi-step protection/deprotection sequences, enabling direct access to the trifluoromethylated core.
Microwave-assisted cyclocondensation between 5-amino-3-methylpyrazole and trifluoromethyl-containing 1,3-dicarbonyl precursors enables rapid construction of the tetrahydropyrazolo[1,5-a]pyrimidine core. Conventional heating in ethanol or toluene requires 12–24 hours at reflux (80–110°C), yielding 60–75% product [6]. In contrast, microwave irradiation (150–200 W) accelerates the reaction to 20–40 minutes, improving yields to 85–92% and minimizing decomposition [6] [9]. The process involves initial Michael-type addition of the amino group to the β-carbon of trifluoromethylated enones, followed by intramolecular cyclodehydration. Solvent choice significantly impacts efficiency: polar aprotic solvents like dimethyl sulfoxide enhance microwave absorption and reduce byproduct formation compared to protic solvents [6]. This technique is particularly effective for electron-deficient substrates, as the trifluoromethyl group accelerates cyclization kinetics by increasing the enone’s electrophilicity.
Table 2: Microwave Optimization for Core Cyclocondensation
Precursor | Power (W) | Time (min) | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Ethyl 4,4,4-trifluoroacetoacetate | 150 | 30 | 120 | 88 |
1,1,1-Trifluoropentane-2,4-dione | 200 | 20 | 140 | 92 |
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | 180 | 40 | 130 | 85 |
Solvent polarity and catalyst design critically influence reaction kinetics and selectivity in pyrazolo[1,5-a]pyrimidine synthesis. For cyclocondensation, dimethyl sulfoxide outperforms ethanol, toluene, and acetonitrile by solubilizing polar intermediates and facilitating dehydration. Catalytic p-toluenesulfonic acid (10 mol%) in dimethyl sulfoxide reduces activation energy, achieving 90% conversion at 100°C within 2 hours [6]. For cross-coupling derivatizations, palladium-based catalysts enable Suzuki-Miyaura reactions at the C3-bromo position. The XPhosPdG2/XPhos system (2–5 mol%) suppresses debromination side reactions and tolerates diverse boronic acids, including electron-rich heteroaryl variants [9]. Optimal solvent systems include toluene/water (4:1) with potassium carbonate base, yielding 75–92% coupled products. Copper-catalyzed trifluoromethylation requires dimethylformamide for reagent stability, with 1,10-phenanthroline enhancing copper(I) iodide turnover by mitigating catalyst aggregation .
The C3-bromine atom serves as a versatile handle for nucleophilic substitution, enabling diverse structural modifications. Arylboronic acids undergo Suzuki-Miyaura coupling with 3-bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine using Pd(dppf)Cl₂ (3 mol%) and potassium carbonate in toluene/water at 80°C, furnishing 3-aryl derivatives in 70–90% yield [9]. Azidation with sodium azide in dimethylformamide at 60°C provides 3-azido intermediates for click chemistry, while amination with primary/secondary amines occurs under mild conditions (25–50°C) without base. The trifluoromethyl group’s strong electron-withdrawing nature enhances the bromide’s electrophilicity, enabling nucleophilic substitution even with weakly nucleophilic species [6]. For C5 functionalization, lactam activation with bromo-tris-pyrrolidinophosphonium hexafluorophosphate enables Suzuki coupling or amidation, yielding 3,5-difunctionalized analogs [9]. These derivatizations underscore the compound’s utility as a synthetic linchpin for generating kinase inhibitors and fluorescent probes [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1